molecular formula C31H37NO12 B13430014 Codeine b-D-Glucuronide Triacetate Methyl Ester CAS No. 20736-10-1

Codeine b-D-Glucuronide Triacetate Methyl Ester

Cat. No.: B13430014
CAS No.: 20736-10-1
M. Wt: 615.6 g/mol
InChI Key: TWBYONVUJYLYAT-GMFRFZEASA-N
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Description

Codeine b-D-Glucuronide Triacetate Methyl Ester: is a derivative of codeine, an opiate used primarily for its analgesic, antitussive, and antidiarrheal properties. This compound is a modified form of codeine, where the glucuronide moiety is acetylated and methylated, enhancing its chemical stability and potentially altering its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Codeine b-D-Glucuronide Triacetate Methyl Ester typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Codeine b-D-Glucuronide Triacetate Methyl Ester can undergo oxidation reactions, particularly at the methoxy group, forming demethylated products.

    Reduction: The compound can be reduced at the carbonyl groups of the acetyl moieties, potentially forming hydroxyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Demethylated codeine derivatives.

    Reduction: Hydroxylated codeine derivatives.

    Substitution: Substituted codeine esters.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Pharmaceuticals: Potential use in the development of new opioid medications with improved stability and efficacy.

Mechanism of Action

Mechanism: Codeine b-D-Glucuronide Triacetate Methyl Ester exerts its effects primarily through its interaction with the μ-opioid receptor (MOR). Upon binding to MOR, it inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission . This results in analgesic and antitussive effects.

Molecular Targets and Pathways:

Properties

CAS No.

20736-10-1

Molecular Formula

C31H37NO12

Molecular Weight

615.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate

InChI

InChI=1S/C31H37NO12/c1-14(33)39-24-25(40-15(2)34)27(41-16(3)35)30(44-26(24)29(36)38-6)42-21-10-8-18-19-13-17-7-9-20(37-5)23-22(17)31(18,28(21)43-23)11-12-32(19)4/h7-10,18-19,21,24-28,30H,11-13H2,1-6H3/t18-,19-,21-,24-,25-,26-,27+,28-,30+,31-/m0/s1

InChI Key

TWBYONVUJYLYAT-GMFRFZEASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2C=C[C@H]3[C@@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C

Origin of Product

United States

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